molecular formula C8H9ClN2O2 B3007744 2-chloro-N,N-dimethyl-5-nitroaniline CAS No. 17815-97-3

2-chloro-N,N-dimethyl-5-nitroaniline

Cat. No.: B3007744
CAS No.: 17815-97-3
M. Wt: 200.62
InChI Key: NEDWDFYUMIRLQF-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 2-position, two methyl groups at the nitrogen atom, and a nitro group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N,N-dimethyl-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N,N-dimethylaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-dimethyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 2-chloro-N,N-dimethyl-5-aminoaniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N,N-dimethyl-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethyl-5-nitroaniline depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, its derivatives may interact with molecular targets, such as enzymes or receptors, through various pathways, leading to their observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethyl-4-nitroaniline
  • 2-chloro-N,N-dimethyl-3-nitroaniline
  • 2-chloro-N,N-dimethyl-6-nitroaniline

Uniqueness

2-chloro-N,N-dimethyl-5-nitroaniline is unique due to the specific positioning of the nitro group at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties compared to its analogs with nitro groups at other positions.

Biological Activity

2-Chloro-N,N-dimethyl-5-nitroaniline (CDNA) is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

CDNA can be synthesized through the nitration of 2-chloro-N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This method ensures selective introduction of the nitro group at the 5-position, which is crucial for its biological activity.

Chemical Structure:

  • Molecular Formula: C₈H₁₀ClN₃O₂
  • Molecular Weight: 203.63 g/mol

Antimicrobial Properties

Research indicates that CDNA exhibits notable antimicrobial activity against various pathogens. A study reported that derivatives of CDNA demonstrated effectiveness in inhibiting bacterial growth, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of CDNA Derivatives

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Bacillus subtilis30 µg/mL
Escherichia coli70 µg/mL

Anticancer Properties

CDNA has also been studied for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Study: Apoptotic Effects on HeLa Cells
A recent study demonstrated that treatment with CDNA resulted in a dose-dependent increase in apoptotic cells, as measured by flow cytometry. The IC₅₀ value was determined to be approximately 25 µM, indicating significant cytotoxicity against these cancer cells .

The biological activity of CDNA is largely attributed to its ability to interact with various molecular targets within cells. The nitro group acts as an electron-withdrawing substituent, enhancing the compound's reactivity with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Toxicological Profile

While CDNA shows promising biological activities, it is crucial to consider its toxicological aspects. It has been classified as a potential occupational hepatotoxin, with risks associated with exposure through inhalation or dermal contact. Safety assessments highlight the need for protective measures when handling this compound in laboratory settings .

Properties

IUPAC Name

2-chloro-N,N-dimethyl-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10(2)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDWDFYUMIRLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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